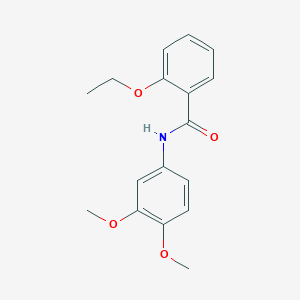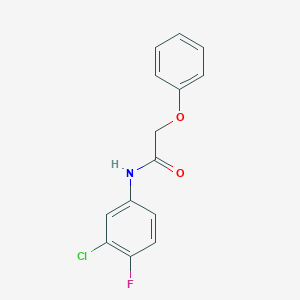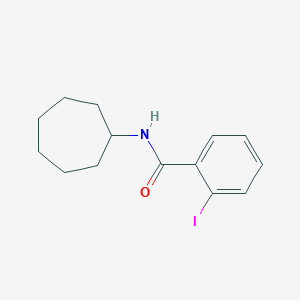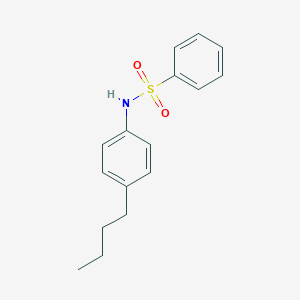
N-(4-butylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)benzenesulfonamide, also known as BBPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBPS belongs to the class of sulfonamide drugs, which are widely used for their antibacterial, antifungal, and diuretic properties. However, BBPS has been found to exhibit unique properties that make it a promising candidate for the development of novel drugs.
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide is not fully understood. However, it has been proposed that N-(4-butylphenyl)benzenesulfonamide inhibits the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes by N-(4-butylphenyl)benzenesulfonamide may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
N-(4-butylphenyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-butylphenyl)benzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, N-(4-butylphenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(4-butylphenyl)benzenesulfonamide has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. N-(4-butylphenyl)benzenesulfonamide has been found to exhibit unique properties that make it a promising candidate for the development of novel drugs. However, there are also some limitations to the use of N-(4-butylphenyl)benzenesulfonamide in lab experiments. N-(4-butylphenyl)benzenesulfonamide may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide and to determine its toxicity profile.
Zukünftige Richtungen
There are several future directions for the study of N-(4-butylphenyl)benzenesulfonamide. One potential area of research is the development of N-(4-butylphenyl)benzenesulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another potential area of research is the development of N-(4-butylphenyl)benzenesulfonamide-based drugs for the treatment of viral infections such as HIV and hepatitis C virus. Further studies are also needed to elucidate the exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide and to determine its toxicity profile. Overall, N-(4-butylphenyl)benzenesulfonamide is a promising compound that has the potential to lead to the development of novel drugs with therapeutic applications.
Synthesemethoden
The synthesis of N-(4-butylphenyl)benzenesulfonamide involves the reaction of 4-butylphenol with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of N-(4-butylphenyl)benzenesulfonamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. N-(4-butylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. N-(4-butylphenyl)benzenesulfonamide has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
Molekularformel |
C16H19NO2S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-7-14-10-12-15(13-11-14)17-20(18,19)16-8-5-4-6-9-16/h4-6,8-13,17H,2-3,7H2,1H3 |
InChI-Schlüssel |
RNOCMAYJXZFWHP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





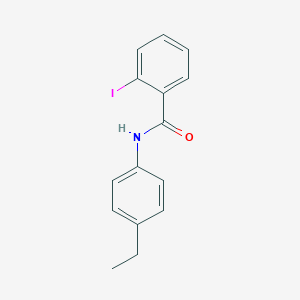
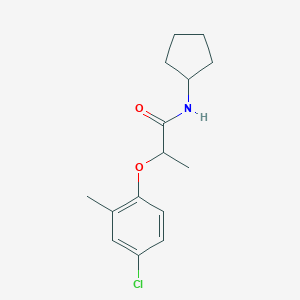
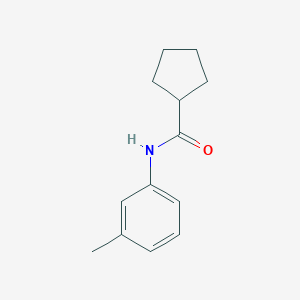
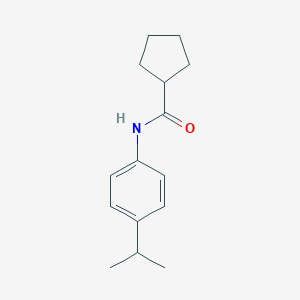
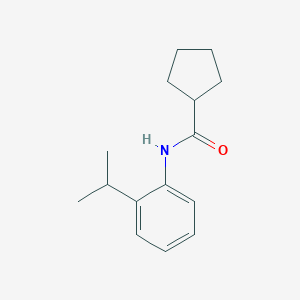
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
